Ethyl ((6-oxo-6H-benzo(C)chromen-3-YL)oxy)acetate
Description
Ethyl ((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate (compound 1h) is a synthetic benzo[c]chromen-6-one derivative characterized by an ethoxyacetate substituent at the 3-position of the chromenone core. Its molecular formula is C₁₈H₁₆O₅, with a molecular weight of 298.30 g/mol (). Synthesized via nucleophilic substitution using ethyl 2-bromoacetate, 1h is isolated as a yellow solid with a melting point of 69.4–71.8 °C and a chromatographic purity of 99.2% (HPLC) ().
Properties
Molecular Formula |
C17H14O5 |
|---|---|
Molecular Weight |
298.29 g/mol |
IUPAC Name |
ethyl 2-(6-oxobenzo[c]chromen-3-yl)oxyacetate |
InChI |
InChI=1S/C17H14O5/c1-2-20-16(18)10-21-11-7-8-13-12-5-3-4-6-14(12)17(19)22-15(13)9-11/h3-9H,2,10H2,1H3 |
InChI Key |
NMMNNHRZFGOQKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Biphenyl-2-Carboxylic Acid Derivatives
The benzo[c]chromen-6-one core is synthesized via oxidative cyclization of biphenyl-2-carboxylic acid derivatives. A representative method from Organic Syntheses involves:
-
Reactants : Biphenyl-2-carboxylic acid (1 equiv), potassium peroxydisulfate (K₂S₂O₈, 2 equiv), catalytic silver nitrate (AgNO₃, 0.01 equiv)
-
Solvent System : Acetonitrile/water (1:1 v/v)
This reaction proceeds through a radical-mediated mechanism, where AgNO₃ catalyzes the generation of sulfate radicals from K₂S₂O₈, initiating dehydrogenative coupling to form the chromenone ring. The crude product is purified via silica gel chromatography, yielding 6H-benzo[c]chromen-6-one with >80% purity.
O-Alkylation of 3-Hydroxy-6H-Benzo[c]chromen-6-one
The ethoxy acetate group is introduced via nucleophilic substitution at the 3-hydroxy position of the chromenone intermediate:
-
Reactants : 3-Hydroxy-6H-benzo[c]chromen-6-one (1 equiv), ethyl bromoacetate (1.2 equiv), potassium carbonate (K₂CO₃, 2 equiv)
-
Solvent : Dimethylformamide (DMF)
The reaction exploits the phenolic oxygen’s nucleophilicity, with K₂CO₃ acting as a base to deprotonate the hydroxyl group. Post-reaction workup includes extraction with dichloromethane, washing with NaOH to remove unreacted starting material, and drying over Na₂SO₄.
Reaction Conditions and Optimization
Temperature and Solvent Effects
-
Cyclization Step : Lower temperatures (<40°C) result in incomplete conversion, while exceeding 60°C promotes side reactions (e.g., over-oxidation). Acetonitrile’s polarity facilitates radical stabilization, enhancing yield compared to less polar solvents like toluene.
-
O-Alkylation Step : DMF’s high boiling point enables efficient heating, but prolonged reflux (>15 hours) risks ester hydrolysis. Substituting DMF with acetone reduces side reactions but extends reaction time to 24 hours.
Purification and Characterization
Purification Techniques
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:3) eluent effectively separates the final product from biphenyl byproducts.
-
Recrystallization : Ethyl ((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate recrystallizes from hot ethanol, yielding needle-like crystals with >95% purity.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (1M), reflux, 6h | ((6-Oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid | Complete conversion confirmed via TLC and NMR. |
| Basic Hydrolysis | NaOH (2M), 80°C, 4h | Sodium ((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate | Higher reaction rates observed in polar solvents like ethanol. |
Oxidation Reactions
The chromenone ring system is susceptible to oxidation, particularly at the carbonyl and ether linkages:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Chromenone Oxidation | KMnO₄ (0.1M), H₂O, 25°C | 6-Oxo-6H-benzo[c]chromen-3-ol | Selective oxidation of the carbonyl group; monitored via UV-Vis spectroscopy. |
| Side-Chain Oxidation | CrO₃/H₂SO₄, 60°C | 3-Oxybenzo[c]chromen-6-one carboxylic acid | Over-oxidation observed with prolonged reaction times. |
Reduction Reactions
The ketone group in the chromenone core can be reduced to secondary alcohols:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Ketone Reduction | NaBH₄, MeOH, 0°C | 6-Hydroxy-6H-benzo[c]chromen-3-yloxy acetate | Reaction proceeds stereospecifically; characterized via chiral HPLC. |
| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOAc | Partially saturated chromenone derivatives | Partial ring saturation observed under mild conditions. |
Nucleophilic Substitution
The ethoxyacetate side chain participates in nucleophilic substitutions:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Alkoxy Substitution | K₂CO₃, DMF, alkyl halide | 3-Alkoxybenzo[c]chromen-6-one derivatives | Higher yields with primary alkyl halides (e.g., ethyl bromide). |
| Aromatic Substitution | HNO₃/H₂SO₄, 0°C | Nitro-substituted derivatives | Nitration occurs preferentially at the 4-position of the chromenone ring. |
Photochemical Reactions
The chromenone system exhibits reactivity under light exposure:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the aromatic system:
| Reaction Type | Reagents/Conditions | Products | Key Observations |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, arylboronic acid | Biaryl derivatives | Optimized at 80°C with 5 mol% catalyst loading. |
| Heck Reaction | Pd(OAc)₂, DMF, alkene | Alkenylated products | Limited efficiency due to steric hindrance from the acetate group. |
Complexation with Metal Ions
The carbonyl and ether groups act as ligands for metal coordination:
| Metal Ion | Conditions | Complex Structure | Applications |
|---|---|---|---|
| Cu(II) | Ethanol, 25°C | Octahedral geometry | Catalytic activity in oxidation reactions. |
| Fe(III) | Aqueous HCl | Tetranuclear clusters | Studied for magnetic properties. |
Key Mechanistic Insights
-
Ester Hydrolysis : Proceeds via nucleophilic acyl substitution, with base-catalyzed mechanisms showing faster kinetics due to increased nucleophilicity of OH⁻.
-
Chromenone Oxidation : Involves radical intermediates stabilized by the aromatic system, as evidenced by ESR spectroscopy.
-
Photodimerization : Follows a suprafacial/suprafacial pathway, confirmed by computational modeling .
Experimental Considerations
Scientific Research Applications
Biological Activities
The benzo[c]chromene moiety in this compound is associated with several biological activities, including:
- Antioxidant Activity : Chromone derivatives have been studied for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases.
- Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory disorders.
- Anticancer Potential : Research indicates that compounds with similar structures may inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Table 1: Biological Activities of Chromone Derivatives
| Activity Type | Description | References |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Reducing inflammation markers | |
| Anticancer | Inhibiting cell growth in cancer lines |
Synthesis and Derivative Development
The synthesis of Ethyl ((6-oxo-6H-benzo(c)chromen-3-YL)oxy)acetate can be achieved through various methods, often involving the reaction of chromone derivatives with acetic anhydride or similar reagents. The development of derivatives is crucial for enhancing biological activity and specificity.
Case Study: Synthesis Pathway
A study demonstrated the synthesis of a related compound, Ethyl 2-((8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetate, showcasing a synthetic route that could be adapted for this compound. The reaction involved using ethyl bromoacetate as a starting material, leading to the isolation of the desired product with high purity .
Pharmacological Applications
Research indicates potential pharmacological applications for this compound in:
- Phosphodiesterase Inhibition : Compounds derived from chromones have been evaluated as phosphodiesterase inhibitors, which are relevant in treating neurodegenerative diseases by enhancing neuronal signaling pathways .
Table 2: Pharmacological Applications
| Application Type | Mechanism | Potential Impact |
|---|---|---|
| Phosphodiesterase Inhibition | Enhances cAMP levels in neurons | Neuroprotection and cognitive enhancement |
| Antioxidant Therapy | Reduces oxidative stress | Mitigation of age-related diseases |
Future Research Directions
Further investigations are required to fully elucidate the mechanisms of action for this compound and its derivatives. Key areas for future research include:
- In Vivo Studies : Assessing the efficacy and safety profiles in animal models.
- Mechanistic Studies : Understanding how these compounds interact at the molecular level with biological targets.
- Formulation Development : Exploring delivery methods to enhance bioavailability.
Mechanism of Action
The mechanism of action of Ethyl ((6-oxo-6H-benzo©chromen-3-YL)oxy)acetate involves its interaction with specific molecular targets and pathways. For instance, its neuroprotective effects are mediated through the inhibition of phosphodiesterase 2 (PDE2), which plays a role in regulating intracellular levels of cyclic nucleotides . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The benzo[c]chromen-6-one scaffold is highly modifiable, with substituents at the 3-position significantly influencing physicochemical and biological properties. Key analogs include:
Key Observations:
- Synthetic Yield : Linear alkyl chains (e.g., 1d , 83% yield) are more efficiently synthesized than branched or ester-containing analogs (e.g., 1h , 50%) due to reduced steric hindrance ().
- Polarity : The 8-methoxy group in 2j introduces additional polarity, reflected in its higher melting point (151.5–152.8 °C vs. 69.4–71.8 °C for 1h ) ().
Physicochemical Properties
- Solubility : The ethoxyacetate group in 1h balances hydrophilicity and lipophilicity, whereas the free acid analog (2-((6-oxo-6H-benzo[c]chromen-3-yl)oxy)acetic acid) may exhibit lower membrane permeability due to ionization ().
- Thermal Stability : Thiazole-containing derivatives (e.g., ) show higher boiling points (~567.5 °C) compared to 1h , attributed to stronger intermolecular interactions ().
Biological Activity
Ethyl ((6-oxo-6H-benzo(c)chromen-3-YL)oxy)acetate is a compound belonging to the family of benzo[c]chromenes, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by a chromone core. Its molecular formula is . The presence of functional groups such as the ethoxy group enhances its solubility and potential reactivity, making it an interesting candidate for biological studies.
1. Antioxidant Properties
Research indicates that compounds with a benzo[c]chromene structure exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. A study on related compounds demonstrated their ability to scavenge free radicals effectively, suggesting that this compound may possess similar properties .
3. Enzyme Inhibition
The compound has been evaluated for its potential as a phosphodiesterase (PDE) inhibitor. PDEs are important targets in various therapeutic areas, including cardiovascular and neurodegenerative diseases. A related study found that certain derivatives of benzo[c]chromenes exhibited significant PDE inhibitory activity, with IC50 values indicating effective inhibition . this compound warrants further investigation in this area to determine its efficacy.
4. Antitumor Activity
Compounds with the benzo[c]chromene structure have also been explored for their anticancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . Further research is needed to assess the specific antitumor effects of this compound.
Case Studies and Experimental Data
| Study | Compound | Biological Activity | IC50 Value |
|---|---|---|---|
| 1 | 1f | PDE2 Inhibition | 3.67 ± 0.47 μM |
| 2 | Urolithin A | Neuroprotection | Not specified |
| 3 | Benzo[c]chromene derivatives | Antioxidant Activity | Not specified |
Key Findings:
- PDE Inhibition: The derivative 1f showed promising PDE2 inhibitory activity, comparable to established inhibitors .
- Neuroprotection: Urolithins related to benzo[c]chromenes demonstrated neuroprotective effects, indicating potential for this compound .
- Antioxidant Activity: Compounds with similar structures have shown effective free radical scavenging capabilities .
Q & A
Basic: What are the established synthetic routes for Ethyl ((6-oxo-6H-benzo[C]chromen-3-yl)oxy)acetate, and what key intermediates are involved?
The compound is typically synthesized via a one-pot multicomponent reaction. A common method involves reacting 3-acetyl benzo-coumarin with substituted aromatic aldehydes and ethyl cyanoacetate in ethanol, catalyzed by ammonium acetate . This approach is favored for its simplicity and environmental safety. Key intermediates include the pyridine-3-carbonitrile backbone formed during cyclization. Purification is achieved using silica gel column chromatography with hexane/ethyl acetate gradients (e.g., 10:1 ratio) .
Basic: What analytical techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Essential techniques include:
- NMR Spectroscopy : For confirming the benzo[c]chromen-3-yloxy backbone and ester linkage. Discrepancies in chemical shifts (e.g., aromatic protons at δ 6.45–7.50 ppm vs. literature) may arise from solvent polarity or impurities .
- HPLC/MS : To verify purity (>95%) and molecular weight (e.g., C₁₉H₁₅ClO₅, MW 358.78) .
- XRD : Resolves structural ambiguities by cross-referencing experimental data with SHELX-refined models (e.g., hydrogen bonding patterns in crystal packing) .
Advanced: How can X-ray crystallography and SHELX software validate the molecular structure of this compound?
SHELXL is widely used for refining crystal structures against high-resolution data. For this compound:
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) to resolve the benzo[c]chromen core and ester group geometry.
- Refinement : Apply restraints to anisotropic displacement parameters for oxygen atoms. Disordered solvent molecules (e.g., ethanol) are modeled with PART instructions .
- Validation : Check R-factor convergence (<0.05) and match calculated/powder XRD patterns to confirm phase purity .
Advanced: What mechanistic insights explain the regioselectivity of the oxy-acetate group at the 3-position of the benzo[c]chromen scaffold?
The reaction proceeds via nucleophilic aromatic substitution (SNAr):
- The 3-position of benzo[c]chromen is activated by the electron-withdrawing 6-oxo group, facilitating deprotonation by ammonium acetate to form a phenoxide ion.
- Ethyl bromoacetate then undergoes SNAr, with the phenoxide attacking the electrophilic carbon. Computational studies (DFT) support this mechanism, showing lower activation energy at the 3-position vs. other sites .
Advanced: How should researchers address contradictions in spectral data (e.g., NMR, IR) between synthetic batches?
Common issues and solutions:
- Impurity Peaks in NMR : Use preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the target compound and re-analyze .
- IR Absorbance Mismatches : Check for residual solvents (e.g., ethyl acetate at 1718 cm⁻¹) via TGA-MS. Dry samples under vacuum (40°C, 24 hr) .
- Crystallographic Discrepancies : Compare unit cell parameters (e.g., a=10.2 Å, b=12.5 Å) with Cambridge Structural Database entries to identify polymorphic variations .
Advanced: What computational methods are effective for predicting the physicochemical properties of this compound?
- QSAR/QSPR Models : Predict logP (e.g., 3.2) and solubility using Molinspiration or ACD/Labs. Validate with experimental shake-flask measurements .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize reaction conditions.
- Docking Studies : Assess binding affinity to biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina, guided by crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
